molecular formula C24H19Br2IN2O4 B11532334 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11532334
M. Wt: 686.1 g/mol
InChI Key: QSEPFDZGMFGOOG-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine, iodine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce bromine atoms at the 2 and 4 positions.

    Iodination: The next step is the iodination of the phenyl ring to introduce the iodine atom at the desired position.

    Acylation: The phenoxy group is introduced through an acylation reaction, where the phenyl ring is reacted with an acyl chloride derivative.

    Amidation: The final step involves the formation of the acetamido group through an amidation reaction, where the acylated phenyl ring is reacted with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace bromine or iodine atoms.

    Oxidizing Agents: Employed in oxidation reactions to introduce oxygen-containing functional groups.

    Reducing Agents: Used in reduction reactions to remove oxygen or introduce hydrogen atoms.

    Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methoxybenzoate
  • 2,4-Dibromo-6-[(E)-{[2-(2,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-nitrobenzoate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H19Br2IN2O4

Molecular Weight

686.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C24H19Br2IN2O4/c1-14-7-8-18(9-15(14)2)32-13-22(30)29-28-12-16-10-17(25)11-20(26)23(16)33-24(31)19-5-3-4-6-21(19)27/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+

InChI Key

QSEPFDZGMFGOOG-KVSWJAHQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I)C

Origin of Product

United States

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